1-Chloro-2-nitropropane
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Overview
Description
1-Chloro-2-nitropropane is an organic compound with the molecular formula C3H6ClNO2. It is a colorless liquid with a characteristic odor and is known for its applications in various chemical reactions and industrial processes. This compound is part of the nitroalkane family, which includes other nitro compounds such as nitromethane, nitroethane, and 1-nitropropane .
Preparation Methods
1-Chloro-2-nitropropane can be synthesized through several methods. One common synthetic route involves the nitration of propane using nitric acid. This reaction typically produces a mixture of nitroalkanes, including this compound . Another method involves the chlorination of 2-nitropropane, where chlorine gas is introduced to 2-nitropropane under controlled conditions to yield this compound .
Industrial production of this compound often involves the vapor-phase nitration of propane. This process is carried out at high temperatures and in the presence of a catalyst to ensure efficient conversion of propane to the desired nitroalkane products .
Chemical Reactions Analysis
1-Chloro-2-nitropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or nitrate derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields amines, while substitution reactions can produce a variety of substituted nitroalkanes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-chloro-2-nitropropane involves its interaction with molecular targets such as enzymes and cellular receptors. The nitro group in the compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in the inhibition or activation of specific enzymes, affecting cellular pathways and processes .
Comparison with Similar Compounds
1-Chloro-2-nitropropane can be compared with other nitroalkanes such as:
Nitromethane: A simpler nitroalkane with a single carbon atom, used primarily as a solvent and in fuel applications.
Nitroethane: Similar to nitromethane but with an additional carbon atom, used in organic synthesis and as a fuel additive.
1-Nitropropane: An isomer of this compound, used as a solvent and in the synthesis of other organic compounds.
The uniqueness of this compound lies in its dual functional groups (chloro and nitro), which provide a versatile platform for various chemical reactions and applications .
Properties
CAS No. |
2425-66-3 |
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Molecular Formula |
C3H6ClNO2 |
Molecular Weight |
123.54 g/mol |
IUPAC Name |
1-chloro-2-nitropropane |
InChI |
InChI=1S/C3H6ClNO2/c1-3(2-4)5(6)7/h3H,2H2,1H3 |
InChI Key |
FPJNQQRSBJPGHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)[N+](=O)[O-] |
Origin of Product |
United States |
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